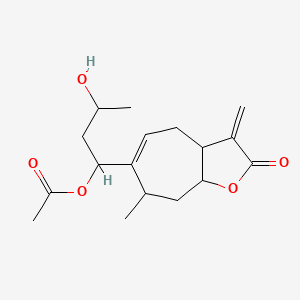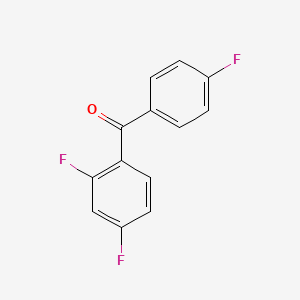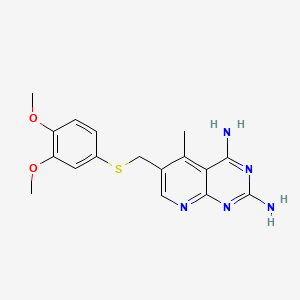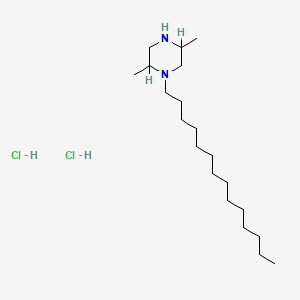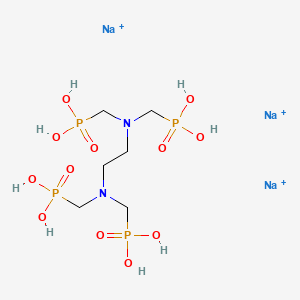
Trisodium pentahydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisodium pentahydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate is a chemical compound with the molecular formula C6H20N2O12P4.3Na. It is known for its complex structure and significant applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its multiple phosphonate groups, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium pentahydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate typically involves the reaction of ethane-1,2-diylbis(nitrilobis(methylene)) with phosphonic acid derivatives under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous processing techniques. The raw materials are fed into the reactor, and the reaction is carried out under controlled conditions to ensure consistent quality and high throughput. The product is then purified using techniques such as crystallization and filtration to remove impurities and obtain the final compound.
Analyse Chemischer Reaktionen
Types of Reactions
Trisodium pentahydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The phosphonate groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and high yields.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state phosphonates, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Trisodium pentahydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate has a wide range of scientific research applications, including:
Chemistry: It is used as a chelating agent and a stabilizer in various chemical reactions.
Biology: The compound is studied for its potential role in inhibiting certain enzymes and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases related to bone metabolism and mineralization.
Industry: It is used in water treatment processes, as a scale inhibitor, and in the formulation of detergents and cleaning agents.
Wirkmechanismus
The mechanism of action of Trisodium pentahydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate involves its ability to chelate metal ions and inhibit specific enzymes. The compound binds to metal ions, forming stable complexes that prevent the ions from participating in unwanted reactions. Additionally, it can interact with enzymes, inhibiting their activity and affecting various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pentasodium trihydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate
- Tetrasodium ethane-1,2-diylbis(nitrilobis(methylene))tetrakisphosphonate
Uniqueness
Trisodium pentahydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate is unique due to its specific arrangement of phosphonate groups and its ability to form stable complexes with metal ions. This makes it particularly effective as a chelating agent and a scale inhibitor compared to similar compounds.
Eigenschaften
CAS-Nummer |
29462-95-1 |
|---|---|
Molekularformel |
C6H20N2Na3O12P4+3 |
Molekulargewicht |
505.09 g/mol |
IUPAC-Name |
trisodium;[2-[bis(phosphonomethyl)amino]ethyl-(phosphonomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C6H20N2O12P4.3Na/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;;;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;/q;3*+1 |
InChI-Schlüssel |
ZWDUAVFAIODICW-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN(CP(=O)(O)O)CP(=O)(O)O)N(CP(=O)(O)O)CP(=O)(O)O.[Na+].[Na+].[Na+] |
Verwandte CAS-Nummern |
1429-50-1 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


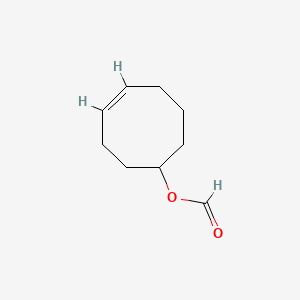

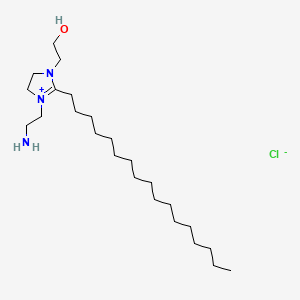
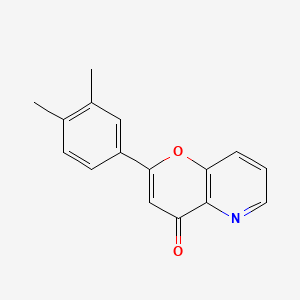
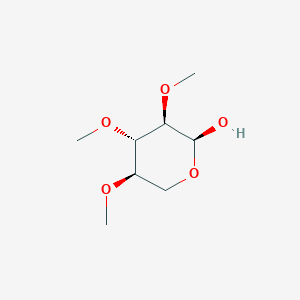
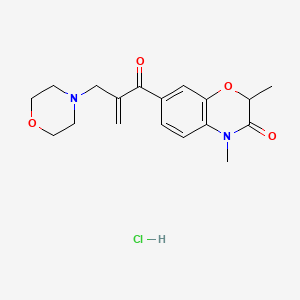

![5-O-(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B12699987.png)
